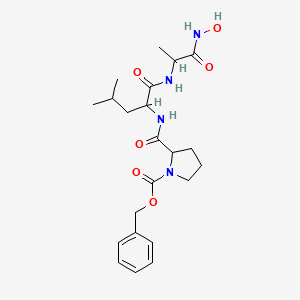

Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-[[1-[[1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYGQYGBIUTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Cbz Dl Pro Dl Leu Dl Ala Nhoh

Strategies for Peptide and Peptidomimetic Synthesis Relevant to Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH

The construction of the this compound backbone can be approached through several established peptide synthesis strategies. Both solid-phase and solution-phase methods offer distinct advantages and challenges, particularly concerning the incorporation of the C-terminal hydroxamate and the management of stereochemistry.

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach for the stepwise assembly of peptide chains on a polymer support. nih.gov For the synthesis of peptide hydroxamates, specialized adaptations are required to introduce the C-terminal -NHOH group.

One effective strategy involves the use of a resin-bound Weinreb amide precursor. nih.gov In this method, a backbone amide-linked (BAL) resin is treated with methoxylamine hydrochloride to create a resin-bound methoxylamine, which is then acylated with the desired amino acids. nih.gov The final peptide hydroxamate is cleaved from the resin using an acid like trifluoroacetic acid (TFA). nih.gov Another approach utilizes a trityl linker combined with a poly(ethylene glycol)-based resin, where a hydroxylamine (B1172632) linker is generated on the solid support prior to peptide assembly. researchgate.net A different method involves the nucleophilic displacement of esters immobilized on PEGA resins with hydroxylamine to form the hydroxamate. researchgate.net

These methods allow for the efficient, stepwise construction of the peptide chain while retaining the capability to form the hydroxamate at the final stage. nih.govnih.gov

Table 1: Comparison of SPPS Strategies for Peptide Hydroxamate Synthesis

| Strategy | Resin/Linker System | Key Reaction Step | Advantages |

|---|---|---|---|

| Weinreb Amide Precursor | Backbone Amide-Linked (BAL) Resin | Acylation of a resin-bound methoxylamine followed by acidic cleavage. nih.gov | Good yields and high initial purity of the cleaved peptide hydroxamate. nih.gov |

| Hydroxylamine Linker | Trityl linker on Poly(ethylene glycol) (PEG) support | Generation of a hydroxylamine linker on the resin before peptide synthesis. researchgate.net | Compatible with standard Fmoc-SPPS chemistry. |

| Ester Displacement | PEGA resins with immobilized esters | Nucleophilic displacement of the resin-bound ester by hydroxylamine. researchgate.net | Direct conversion of a C-terminal ester to a hydroxamate on-resin. |

Solution-phase synthesis, often referred to as classical peptide synthesis, remains a powerful method for producing peptides and peptidomimetics, especially for scalable manufacturing. google.com This approach involves the coupling of amino acid or peptide fragments in a suitable solvent, followed by purification after each step. The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was one of the first reversible Nα-protecting groups developed and is well-suited for solution-phase strategies. nih.gov

In a typical route relevant to this compound, the synthesis would begin by coupling Cbz-protected DL-Proline to DL-Leucine, followed by subsequent couplings with DL-Alanine. The C-terminal hydroxamate could be formed by activating the C-terminal carboxylic acid of the completed peptide and reacting it with a protected hydroxylamine, such as O-benzylhydroxylamine (NH2OBzl), followed by deprotection. researchgate.net Key challenges in solution-phase synthesis include maintaining the solubility of the growing peptide chain and preventing side reactions. sci-hub.se The choice of coupling reagents, such as carbodiimides or mixed anhydrides, is critical to ensure efficient amide bond formation. uliege.becore.ac.uk

The target molecule specifies a DL mixture for each amino acid residue, indicating the synthesis will produce a complex mixture of diastereomers. This is typically achieved by using racemic (DL) amino acid starting materials in the synthesis. While this simplifies the sourcing of starting materials, it presents challenges in purification and characterization, as the final product will consist of multiple stereoisomers.

A critical consideration during peptide synthesis is the prevention of unwanted racemization at the α-carbon of the activated amino acid during the coupling step. nsf.govscripps.edu The formation of an oxazolone (B7731731) intermediate is a primary pathway for racemization, particularly when activating N-protected amino acids. scripps.eduspbu.ru The choice of coupling method and additives can mitigate this risk. sci-hub.se

In some enzymatic processes, the stereochemical outcome is controlled by the substrate sequence itself rather than the enzyme. nih.gov While not directly applicable to a purely chemical synthesis, this principle highlights how local conformational preferences can influence stereochemistry. The synthesis of a defined mixture like this compound relies on starting with racemic materials and employing coupling conditions that minimize further epimerization. nsf.gov

Solution-Phase Synthetic Routes for Benzyloxycarbonyl (Cbz)-Protected Peptidomimetics

Targeted Chemical Derivatization for Analog Generation

To explore structure-activity relationships, analogs of the parent compound this compound can be generated through targeted chemical derivatization. Modifications can be made at the N-terminus, within the peptide backbone, or by altering the chirality of the amino acid residues.

Table 2: Alternative N-Terminal Protecting Groups and Their Characteristics

| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (e.g., H₂/Pd-C). uliege.beorganic-chemistry.org | One of the original protecting groups; stable to mild acid and base. nih.gov |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., Trifluoroacetic Acid, TFA). uliege.be | Widely used in SPPS; acid-labile. nih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., Piperidine). nih.govnsf.gov | Base-labile; orthogonal to Boc and Cbz groups. nih.gov |

| Acetyl | Ac | Not typically removed; used for permanent N-terminal capping. researchgate.net | Provides a neutral N-terminus. |

Systematic substitution of the proline, leucine (B10760876), and alanine (B10760859) residues is a fundamental strategy for generating analogs. rsc.org Each amino acid can be replaced by other natural or unnatural amino acids to probe the importance of its specific side chain, size, and stereochemistry. wikipedia.org For example, leucine could be replaced with other hydrophobic residues like valine or isoleucine, or even a non-natural amino acid like naphthylalanine, to modify steric bulk and hydrophobicity. mdpi.com

Studies on similar peptide motifs have shown that substitutions can have varied effects. nih.gov For instance, in a Leu-Xaa-Xaa-Leu-Ala-Pro sequence, the alanine residue was found to be critical, with few other amino acids being tolerated, whereas the leucine positions could be replaced by many other residues with only a modest impact. nih.gov The proline residue could be substituted with analogs like 3,4-dehydroproline to alter the conformational constraints of the peptide backbone. nih.gov

Furthermore, chiral derivatization can be explored by moving away from racemic mixtures and synthesizing stereochemically pure isomers (e.g., LLL, DLD, etc.). This would involve using enantiomerically pure amino acid building blocks and would allow for the determination of which specific stereoisomers are responsible for any observed activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name/Abbreviation | Full Name or Description |

|---|---|

| This compound | Benzyloxycarbonyl-DL-Prolyl-DL-Leucyl-DL-Alanyl-Hydroxamic Acid |

| Cbz | Benzyloxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| TFA | Trifluoroacetic Acid |

| Pro | Proline |

| Leu | Leucine |

| Ala | Alanine |

| Val | Valine |

| Ile | Isoleucine |

| NH2OBzl | O-Benzylhydroxylamine |

| BAL | Backbone Amide Linker |

| PEG | Poly(ethylene glycol) |

C-Terminal Hydroxamic Acid Modifications and Isosteric Replacements

The C-terminal hydroxamic acid moiety (-CONHOH) is a critical functional group in many enzyme inhibitors, including peptidomimetic structures like this compound. This group acts as a key structural motif for binding zinc and iron ions within the active sites of metalloproteases, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). qyaobio.comjpt.compepdd.com The ability of the hydroxamic acid to chelate these metal ions is fundamental to the inhibitory mechanism of these compounds. ekb.eg However, to enhance properties such as stability, selectivity, and pharmacokinetic profiles, modifications to the C-terminus or replacement of the hydroxamic acid with isosteric groups are common strategies in medicinal chemistry. scripps.edu

Table 1: Common C-Terminal Modifications and Their Applications

| Modification | Structure | Applications/Comments |

|---|---|---|

| Hydroxamic Acid | -CONHOH | A key structural feature for inhibiting metalloproteases like MMPs and HDACs due to its metal-binding capabilities. qyaobio.comjpt.compepdd.com |

| Amide | -CONH₂ | Standard modification that neutralizes the negative charge of the carboxyl terminus, often increasing stability against enzymatic degradation. jpt.com |

| Ester | -COOR | Used in structure-activity relationship (SAR) studies, for removing charge, or as a prodrug strategy. jpt.com |

| Aldehyde | -CHO | Serves as a reactive intermediate for chemical ligation with hydrazines or hydroxylamines. jpt.com |

| Chloromethyl Ketone (CMK) | -COCH₂Cl | Functions as an irreversible protease inhibitor. qyaobio.comjpt.com |

| Hydrazide | -CONHNH₂ | A metal-binding motif, particularly found in inhibitors of aspartic proteases. jpt.com |

Isosteric Replacements

Isosteric replacement is a strategy used in drug design to substitute a functional group with another that has similar physical and chemical properties, with the goal of improving the compound's biological effect or metabolic stability. scripps.edu For the hydroxamic acid group, which is a bioisostere of carboxylic acid, several other replacements can be considered. ekb.eg These surrogates can modulate acidity (pKa), lipophilicity, and hydrogen bonding capacity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties. scripps.eduacs.org

The replacement of a carboxylic acid or its analogue, hydroxamic acid, with groups like tetrazoles or acylsulfonamides can lead to compounds with similar acidity but different physicochemical profiles. scripps.edursc.org For instance, tetrazoles have pKa values comparable to carboxylic acids but are more lipophilic. scripps.edu Such modifications are critical for overcoming the often-poor pharmacokinetic properties of peptide-based molecules. scripps.eduhyphadiscovery.com

Table 2: Physicochemical Properties of Carboxylic Acid Isosteres | Isostere | Representative Structure | Acidity (pKa) | Rationale for Use | | --- | --- | --- | | Hydroxamic Acid | -CONHOH | ~8-9 | Metal chelation; often used in metalloenzyme inhibitors. rsc.org | | Tetrazole | -CN₄H | ~4-5 | Mimics pKa of carboxylic acids with increased lipophilicity and metabolic stability. ekb.egscripps.edursc.org | | Acylsulfonamide | -CONHSO₂R | ~4-5 | Similar acidity to carboxylic acids. rsc.org | | Phosphonate | -PO(OH)₂ | More acidic than carboxylic acid. ekb.eg | | 3-Hydroxyisoxazole | | ~4-5 | Classical bioisostere with pKa similar to parent carboxylic acid. rsc.org |

Research has demonstrated the viability of these replacements. In one study, replacing a hydroxamic acid with a carboxylate or hydrazide group in a peptide inhibitor significantly decreased its potency, highlighting the critical role of the original functional group in the inhibitory mechanism. mdpi.com In another case, the synthesis of various bioisosteres, including hydroxamic acid, acyl cyanamide, and acyl sulfonamide, led to compounds with improved plasma stability. hyphadiscovery.com

Green Chemistry Principles in Peptidomimetic Synthesis

The synthesis of peptidomimetics like this compound traditionally involves methods that generate significant chemical waste and utilize hazardous materials, running contrary to the principles of green chemistry. acs.orgnih.gov Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In recent years, significant efforts have been made to apply these principles to peptide and peptidomimetic synthesis to create more sustainable and environmentally friendly manufacturing processes. nih.govrsc.org

The main drivers for this shift are the large quantities of solvents and reagents consumed during synthesis, particularly in solid-phase peptide synthesis (SPPS), where 80-90% of the waste is attributed to washing and purification steps. advancedchemtech.com Key strategies for "greening" peptidomimetic synthesis include the use of sustainable solvents, process optimization through continuous flow systems, and the development of novel, more efficient synthetic methodologies. rsc.orgadvancedchemtech.com

Key Green Chemistry Strategies:

Use of Green Solvents: A primary focus is replacing hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.orgadvancedchemtech.com Water is considered the ultimate green solvent, though the low solubility of protected amino acids presents a challenge. acs.org Other promising alternatives include ethanol, which can improve yield and purity, and propylene (B89431) carbonate. acs.orgadvancedchemtech.com Solvent recycling systems are also being implemented to reduce hazardous waste. ambiopharm.com

Process Intensification and Optimization: Moving from traditional batch processing to continuous flow synthesis is a core principle of green chemistry. advancedchemtech.com Continuous flow systems allow for better control of reaction conditions, leading to higher conversion rates, reduced use of excess reagents, and less waste. advancedchemtech.comnih.gov Another approach is the shift from linear to convergent synthesis, where smaller fragments are synthesized separately and then combined, reducing the total number of steps and the amount of waste generated. advancedchemtech.com

Chemoenzymatic and Multicomponent Reactions: The use of enzymes in synthesis offers a green alternative to traditional chemical catalysts. For example, a chemoenzymatic tandem reaction using a laccase enzyme for alcohol oxidation followed by an Ugi multicomponent reaction has been developed for the sustainable synthesis of peptidomimetics. nih.govrsc.org This method avoids the use of transition metals and toxic organic solvents. nih.gov The Ugi reaction itself is considered atom-efficient, as it combines multiple starting materials with only the loss of a water molecule, making it a powerful tool for sustainable organic synthesis. nih.gov

| Reduce Derivatives | Multicomponent Reactions | The Ugi reaction allows for the formation of complex molecules in a single, atom-efficient step. nih.gov |

By integrating these green chemistry principles, the synthesis of peptidomimetics can become more economically viable and environmentally sustainable, addressing a major challenge in the pharmaceutical industry. rsc.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethylformamide (DMF) |

| Dichloromethane (DCM) |

| Ethanol |

| Propylene Carbonate |

| Acetonitrile (ACN) |

| Methyl t-butyl ether (MTBE) |

| 5-Fluorouracil |

| Diazepam |

| Alprazolam |

| Nordazepam |

| Z-Pro-Leu-Gly-X |

Molecular Mechanism of Enzyme Inhibition by Cbz Dl Pro Dl Leu Dl Ala Nhoh

Catalytic Mechanisms of Target Proteases and Hydroxamate Interaction

The primary targets for hydroxamate-based inhibitors like Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH are zinc-dependent metalloproteinases, such as matrix metalloproteinases (MMPs) and bacterial proteases like thermolysin. google.comnih.gov The catalytic activity of these enzymes is fundamentally reliant on a zinc ion (Zn²⁺) located within the active site. researchgate.net This zinc ion is typically coordinated by three histidine residues and a single water molecule. researchgate.net

The catalytic cycle proceeds via a general acid-base mechanism:

A nearby amino acid residue, often a glutamate (B1630785), polarizes the bound water molecule, increasing its nucleophilicity. researchgate.net

This activated water molecule (effectively a hydroxide (B78521) ion) attacks the carbonyl carbon of the scissile peptide bond in the substrate. researchgate.net

This leads to the formation of a tetrahedral intermediate, which is stabilized by the zinc ion acting as a Lewis acid. researchgate.net

The breakdown of this intermediate results in the cleavage of the peptide bond.

This compound inhibits this process by directly targeting the catalytic zinc ion. The hydroxamate moiety (-CONHOH) is an excellent zinc-binding group (ZBG). scielo.br It positions itself within the active site, displacing the catalytically essential water molecule and preventing the initiation of the hydrolytic cycle. unipi.it The peptide backbone of the inhibitor (Pro-Leu-Ala) further contributes to binding by occupying the substrate-binding pockets (subsites) of the enzyme, lending specificity and affinity to the interaction. tandfonline.com

Detailed Mode of Binding of the Hydroxamic Acid Warhead to Metal Centers

The effectiveness of this compound as an inhibitor stems from the high-affinity chelation of the active site zinc ion by its hydroxamic acid "warhead". This interaction is typically a bidentate coordination, where both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group bind directly to the zinc ion. chemicalbook.com

This bidentate chelation is a highly stable arrangement that effectively sequesters the zinc ion, rendering it incapable of participating in catalysis. unipi.it In addition to this primary coordination, the inhibitor-enzyme complex is further stabilized by a network of hydrogen bonds. The -NH group of the hydroxamate can form a hydrogen bond with the carbonyl oxygen of an amino acid residue (like alanine) in the enzyme's backbone, while the hydroxamate's -OH group can interact with a nearby catalytic glutamate residue. mdpi.com These multiple points of contact—coordination with the zinc center and hydrogen bonding with the surrounding enzyme architecture—result in a tightly bound, but typically non-covalent, complex.

Reversibility and Irreversibility Aspects of Enzyme Inhibition

The inhibition of metalloproteinases by hydroxamate-based compounds such as this compound is characterized as a reversible process. mdpi.com Reversible inhibitors bind to an enzyme via non-covalent forces, such as ionic bonds, hydrogen bonds, and van der Waals interactions. In this case, the key interaction is the coordination between the hydroxamate group and the zinc ion, which, while strong, does not form a permanent, unbreakable link. nih.gov

This leads to a state of equilibrium between the enzyme, the inhibitor, and the enzyme-inhibitor complex: E + I ⇌ EI

The strength of the inhibition is determined by the equilibrium constant for this reaction. This contrasts with irreversible inhibitors, which typically form a stable covalent bond with the enzyme, permanently inactivating it. The replacement of the hydroxamate group with other functional groups, such as carboxylates, generally results in much weaker inhibitors, highlighting the critical role of the hydroxamate in achieving potent, reversible inhibition. tandfonline.com

Enzyme Kinetics and Inhibition Constant Determination Methodologies

To quantify the potency and mechanism of inhibitors like this compound, several enzyme kinetic parameters are determined. As these inhibitors often mimic the natural substrate, they typically act as competitive inhibitors.

Key Parameters:

IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. It is a practical measure of inhibitor potency but can be dependent on substrate concentration.

Kᵢ (Inhibition constant): This is the dissociation constant for the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme and is a more fundamental measure of potency than IC₅₀. For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.

Determination Methodologies: Enzyme activity is measured in the presence of varying concentrations of both the substrate and the inhibitor. The data are often analyzed using graphical methods:

Lineweaver-Burk Plot: This is a double-reciprocal plot of 1/velocity versus 1/[Substrate]. For competitive inhibition, lines corresponding to different inhibitor concentrations will intersect at the same point on the y-axis (1/Vₘₐₓ).

Dixon Plot: This method plots 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines gives the value of -Kᵢ.

Table 1: Inhibition Constants (Kᵢ) of Structurally Similar Peptide Hydroxamates

| Inhibitor | Target Enzyme | Kᵢ (nM) | Reference |

|---|---|---|---|

| Pro-Leu-Gly-NHOH | Collagenase | 19,000 | tandfonline.com |

| HONHCOCH₂(iBu)CO-L-Trp-NHMe (GM 6001) | Human Skin Fibroblast Collagenase | 0.4 | |

| HONHCOCH₂(iBu)CO-L-Trp-NHMe (GM 6001) | Thermolysin | 20 | |

| HONHCOCH₂(iBu)CO-L-Trp-NHMe (Isomer 6B) | Thermolysin | 7 | tandfonline.com |

| HONHCOCH₂(iBu)CO-L-Trp-NHMe (Isomer 6B) | Pseudomonas aeruginosa elastase | 2 | tandfonline.com |

Structure Activity Relationship Sar Studies of Cbz Dl Pro Dl Leu Dl Ala Nhoh and Its Analogs

Influence of the N-terminal Cbz Group on Inhibitory Potency and Selectivity

The N-terminal carboxybenzyl (Cbz or Z) group in peptide-based inhibitors like Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH plays a significant role that extends beyond being a simple protecting group for the N-terminus of the peptide chain. researchgate.net This aromatic moiety is known to engage in crucial interactions with the enzyme's active site, thereby influencing both the inhibitory potency and selectivity of the compound.

Furthermore, the Cbz group can help to orient the peptide backbone and its side chains for optimal interaction with the enzyme's active site. By providing a stable anchor point, it can facilitate the correct positioning of the pharmacophoric elements of the inhibitor, including the crucial zinc-binding group. The size and electronic properties of the N-terminal capping group can be modulated to fine-tune the selectivity of the inhibitor for a specific enzyme.

Positional Scanning and Amino Acid Side-Chain Contributions (P1, P2, P3 Interactions)

The amino acid residues at the P1, P2, and P3 positions of a peptide inhibitor are critical for its potency and selectivity, as their side chains interact with the corresponding S1, S2, and S3 subsites of the target enzyme. The nature of these side chains (e.g., their size, hydrophobicity, and charge) dictates the strength and specificity of these interactions.

In the context of metalloproteinase inhibitors, the P1' residue (the first residue after the scissile bond in a substrate, which corresponds to the first amino acid residue in these inhibitors) is a key determinant of selectivity and activity. mdpi.com The S1' pocket of many metalloproteinases is a deep, hydrophobic pocket, and thus, inhibitors with bulky, hydrophobic side chains at the P1' position often exhibit high potency. For instance, the incorporation of a phenylpropyl group at the P1' position has been shown to produce inhibitors with picomolar affinities for gelatinases. jfda-online.com

The P2 and P3 residues also contribute significantly to binding affinity and selectivity. The side chains of these residues interact with the S2 and S3 subsites of the enzyme, which can vary in their properties among different metalloproteinases. Positional scanning, a technique where each amino acid position is systematically varied, is a powerful tool to probe these interactions and identify the optimal residues for a given target.

A study on peptide hydroxamic acid inhibitors of the tumor necrosis factor-α converting enzyme (TACE) demonstrated the importance of the P1, P2, and P3 residues. The following table shows the inhibition constants (Ki) for three different Cbz-tripeptide hydroxamates against TACE.

| Compound | P3 Residue | P2 Residue | P1 Residue | Ki (nM) against TACE |

|---|---|---|---|---|

| Cbz-Pro-Ile-Gln-NHOH | Proline | Isoleucine | Glutamine | 36 ± 5 |

| Cbz-Phe-Val-Met-NHOH | Phenylalanine | Valine | Methionine | 320 ± 26 |

| Cbz-Leu-Ile-Val-NHOH | Leucine (B10760876) | Isoleucine | Valine | 510 ± 46 |

Data from a study on TACE inhibitors. researchgate.net

As the table illustrates, the specific combination of amino acids at the P1, P2, and P3 positions has a profound impact on the inhibitory potency. The Cbz-Pro-Ile-Gln-NHOH, with Proline at P3, Isoleucine at P2, and Glutamine at P1, is the most potent inhibitor of the three, with a Ki of 36 nM. This highlights the specific requirements of the TACE active site for optimal inhibitor binding.

The stereochemistry of the amino acid residues in a peptide inhibitor is a critical factor that influences its biological activity. Naturally occurring proteins are composed of L-amino acids, and enzymes have evolved to recognize and process substrates with this specific stereochemistry. aps2025.orgpsu.edu Consequently, peptide inhibitors composed entirely of L-amino acids are often more potent but also more susceptible to degradation by proteases.

The introduction of D-amino acids into a peptide sequence can have several effects. Firstly, it can increase the peptide's resistance to proteolytic degradation, thereby enhancing its in vivo stability and half-life. aps2025.org Secondly, the change in stereochemistry can alter the three-dimensional conformation of the peptide, which may lead to a change in its binding affinity and selectivity for the target enzyme. In some cases, the incorporation of a D-amino acid can lead to a decrease in potency if the L-configuration is essential for a specific interaction with the enzyme's active site. However, in other instances, a D-amino acid may be well-tolerated or even lead to an increase in potency by allowing the peptide to adopt a more favorable conformation for binding.

For example, a study on inhibitors of human neutrophil collagenase showed that the stereochemistry at the P2' position had a significant impact on inhibitory potency.

| Compound | Stereochemistry at P2' | Ki (mM) against Human Neutrophil Collagenase |

|---|---|---|

| Cbz-GlyP-Leu-Ala | L-Alanine | 0.078 |

| Cbz-GlyP-Leu-D-Ala | D-Alanine | 2.6 |

Data from a study on collagenase inhibitors. tubitak.gov.tr

As shown in the table, the inhibitor with L-Alanine at the P2' position is significantly more potent than its diastereomer with D-Alanine, with a Ki of 0.078 mM compared to 2.6 mM. This indicates that the enzyme's active site has a strong preference for the L-configuration at this position. The use of a mix of D and L amino acids, as in this compound, can be a strategy to balance potency and stability.

Conformational Constraints and Their Impact on Activity

Introducing conformational constraints into a peptide inhibitor can pre-organize it into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing its potency and selectivity. researchgate.net These constraints can be introduced in various ways, such as by cyclization of the peptide backbone or by incorporating rigid building blocks like proline or other cyclic amino acids. acs.org

Cyclic peptides, for example, often exhibit enhanced stability and receptor affinity compared to their linear counterparts. The cyclization restricts the conformational freedom of the peptide, forcing it into a more defined three-dimensional structure that can better fit into the enzyme's active site. This can also lead to improved selectivity, as the constrained conformation may not be recognized by other enzymes. The inclusion of a Proline residue in this compound already introduces a degree of conformational rigidity to the peptide backbone.

Contributions of the Hydroxamic Acid Moiety to Potency and Specificity

The hydroxamic acid moiety (-CONHOH) is a key functional group in a large class of metalloproteinase inhibitors, including this compound. Its primary role is to act as a potent zinc-binding group (ZBG). tubitak.gov.trmdpi.com Metalloproteinases are zinc-dependent enzymes, meaning they have a zinc ion at their active site that is essential for their catalytic activity. acs.org

The hydroxamic acid group is a bidentate chelator, meaning it can form two coordinate bonds with the zinc ion in the enzyme's active site. This strong chelation of the catalytic zinc ion is a major contributor to the high potency of hydroxamic acid-based inhibitors. The hydroxamate group mimics the transition state of the peptide bond hydrolysis reaction, making these compounds effective transition-state analog inhibitors.

While the hydroxamic acid group is a powerful pharmacophore for metalloproteinase inhibition, its strong chelating ability can also lead to a lack of selectivity, as it can bind to the zinc ions in other metalloenzymes. mdpi.com Therefore, the specificity of a hydroxamic acid-based inhibitor is largely determined by the interactions of the peptide backbone and its side chains with the enzyme's subsites, as discussed in section 4.2. By optimizing these interactions, it is possible to design hydroxamic acid inhibitors with high selectivity for a particular metalloproteinase.

Identification of Key Pharmacophores and Structural Motifs for Target Recognition

Based on the structure-activity relationships discussed above, a clear pharmacophore model for tripeptide hydroxamate inhibitors like this compound can be identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For this class of inhibitors, the key pharmacophoric elements include:

An N-terminal capping group: This is often an aromatic group like the carboxybenzyl (Cbz) group, which provides hydrophobic interactions with the enzyme's active site and helps to correctly position the rest of the inhibitor. researchgate.net

A peptide backbone with specific side chains: The amino acid residues at the P1, P2, and P3 positions provide the necessary interactions with the S1, S2, and S3 subsites of the enzyme, which are crucial for both potency and selectivity. mdpi.comjfda-online.com The specific nature of these side chains (hydrophobic, bulky, etc.) must be tailored to the target enzyme.

A zinc-binding group (ZBG): In this case, the hydroxamic acid moiety is the ZBG. Its ability to strongly chelate the catalytic zinc ion is the primary driver of the inhibitor's potency. tubitak.gov.tr

These three key structural motifs work in concert to achieve effective inhibition of the target enzyme. The N-terminal cap and the peptide backbone provide the necessary affinity and selectivity, while the hydroxamic acid provides the potent inhibition of the enzyme's catalytic activity. The rational design of new and improved inhibitors is based on the optimization of these key pharmacophores.

Computational Design and Molecular Modeling of Cbz Dl Pro Dl Leu Dl Ala Nhoh Interactions

Target Protein Structure Analysis and Homology Modeling

The initial step in computational analysis is to obtain a three-dimensional structure of the target protein. While crystal structures are ideal, they are not always available for every protein of interest. In such cases, homology modeling is a valuable technique. ebi.ac.uknih.govacs.org For instance, the 3D structure of human matrix metalloproteinase-26 (MMP-26), a potential target for hydroxamate inhibitors, was constructed using the crystal structure of MMP-12 as a template due to sequence similarity. jlu.edu.cn

This process involves aligning the amino acid sequence of the target protein (e.g., a specific matrix metalloproteinase) with the sequence of a homologous protein for which a high-resolution structure has been experimentally determined. nih.govacs.org Based on this alignment, a 3D model of the target protein is built. The quality and accuracy of the homology model are critical for the reliability of subsequent computational studies. Structural analysis of the modeled protein, particularly the active site and substrate-binding pockets (like the S1' pocket), provides insights into the structural features that govern inhibitor binding and selectivity. jlu.edu.cnnih.gov For example, the size and hydrophobicity of the S1' pocket can determine the preference for certain inhibitor side chains. nih.gov

| Modeling Technique | Purpose | Key Considerations | Example Application |

| Homology Modeling | To generate a 3D structure of a target protein when an experimental structure is unavailable. | Template selection, sequence alignment accuracy, model refinement and validation. | Building a model of MMP-26 based on the MMP-12 crystal structure to study inhibitor interactions. jlu.edu.cn |

| Target Protein Structure Analysis | To identify key residues and binding pockets involved in ligand interaction. | Analysis of active site geometry, surface hydrophobicity, and electrostatic potential. | Identifying the characteristics of the S1' pocket in various MMPs to guide the design of selective inhibitors. nih.gov |

Molecular Docking Simulations for Ligand-Enzyme Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netmdpi.comtandfonline.combohrium.comunl.pt For Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH, docking simulations would place the molecule into the active site of its target enzyme, likely a matrix metalloproteinase (MMP). nih.govrsc.org The primary goal is to identify the most stable binding mode, characterized by the lowest binding energy. nih.gov

A crucial interaction for hydroxamate-based inhibitors like this compound is the chelation of the catalytic zinc ion in the MMP active site by the hydroxamate group. nih.govrsc.org Docking simulations can confirm this bidentate coordination. jlu.edu.cn Furthermore, these simulations reveal other important interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide backbone and side chains of the inhibitor and the amino acid residues of the enzyme's binding pockets (e.g., S1', S2', S3'). nih.gov The predicted binding affinity from docking scores can help in ranking potential inhibitors and understanding structure-activity relationships (SAR). nih.gov For instance, docking studies have shown how modifications at the P1' position of hydroxamate inhibitors can significantly affect potency and selectivity across different MMPs. acs.org

| Simulation Type | Objective | Predicted Interactions | Significance |

| Molecular Docking | Predict the binding pose and affinity of this compound to its target enzyme. | Coordination of the hydroxamate group with the catalytic zinc ion, hydrogen bonds, and hydrophobic interactions within the binding pockets. jlu.edu.cnnih.gov | Provides insights into the binding mechanism and can be used to predict the inhibitory potency of new analogs. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

While molecular docking provides a static picture of the ligand-enzyme complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the complex over time. nih.govmdpi.com Starting from the docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, including the protein, the inhibitor, and surrounding solvent molecules. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. portlandpress.com For a series of hydroxamate peptidomimetics, a QSAR model can predict the inhibitory activity of new, unsynthesized compounds. researchgate.netnih.govrsc.org

The process involves several steps. First, a dataset of related compounds with known inhibitory activities (e.g., IC50 values) is compiled. tandfonline.comtandfonline.com Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), and 3D shape. tandfonline.comtandfonline.com Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that relates the descriptors to the biological activity. researchgate.netnih.gov The resulting QSAR model can then be used to predict the activity of new compounds, guiding the design of more potent inhibitors. rsc.orgacs.org These models are validated internally and externally to ensure their predictive power. tandfonline.comtandfonline.com

| QSAR Component | Description | Example Descriptors |

| Dataset | A collection of structurally related compounds with experimentally determined biological activities. | A series of peptide hydroxamates with their corresponding IC50 values against a specific MMP. tandfonline.comtandfonline.com |

| Molecular Descriptors | Numerical values that represent the chemical and physical properties of a molecule. | LogP (lipophilicity), molecular weight, heat of formation, HOMO/LUMO energies. tandfonline.comtandfonline.com |

| Statistical Model | A mathematical equation that correlates the descriptors with the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.netnih.gov |

| Validation | The process of assessing the robustness and predictive ability of the QSAR model. | Internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds. tandfonline.comtandfonline.com |

Virtual Screening and De Novo Design Approaches for Hydroxamate Peptidomimetics

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done using either ligand-based or structure-based approaches. In a structure-based virtual screen for inhibitors of a target enzyme for this compound, the 3D structure of the enzyme's active site is used to dock and score thousands or even millions of compounds from a virtual library. mdpi.com The top-scoring compounds are then selected for experimental testing.

De novo design, on the other hand, involves building novel molecules from scratch within the constraints of the enzyme's active site. nih.govacs.orgfigshare.com Algorithms for de novo design can place molecular fragments (building blocks) into the binding site and then link them together to create a complete molecule. This approach has the potential to discover entirely new chemical scaffolds for inhibitors. Both virtual screening and de novo design have been successfully applied to the discovery of hydroxamate peptidomimetics. nih.govacs.orgfigshare.com For example, a de novo design approach led to the discovery of two distinct series of potent TACE inhibitors based on a trans-cyclopropyl dicarboxylate scaffold. nih.govacs.org

| Approach | Methodology | Goal | Outcome |

| Virtual Screening | Docking large libraries of compounds into the target's active site and ranking them based on predicted binding affinity. mdpi.com | To identify promising hit compounds from existing chemical space. | A smaller, enriched set of compounds for experimental validation. |

| De Novo Design | Computationally constructing novel molecules piece-by-piece within the binding site of the target. nih.govacs.orgfigshare.com | To discover novel chemical scaffolds with high predicted affinity and good fit to the target. | New molecular structures that can be synthesized and tested. |

Preclinical Biological Evaluation of Cbz Dl Pro Dl Leu Dl Ala Nhoh and Analogs

In Vitro Enzymatic Inhibition Profiling across a Panel of Proteases

The inhibitory activity of Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH and related compounds has been assessed against a range of proteases, revealing specific patterns of inhibition against different enzyme classes.

Specificity Against Cysteine Proteases (e.g., Cathepsins, Legumain, SARS-CoV-2 Mpro)

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes. The specificity of inhibitors against these enzymes is a key determinant of their potential therapeutic utility.

Cathepsins: These are lysosomal proteases involved in protein degradation. Certain peptide derivatives have shown inhibitory activity against cathepsins. For instance, epoxysuccinates like E-64c are known to irreversibly inhibit cysteine proteases. nih.gov Diazomethyl ketones, such as Z-Leu-Leu-Tyr-CH2N2, have also been reported to inhibit calpain 1, with potency intermediate between cathepsin L and cathepsin B. nih.gov Furthermore, light-activated inhibition of cathepsin activity has been demonstrated using caged inhibitors. nih.gov

Legumain: Also known as asparagine endopeptidase (AEP), legumain is a lysosomal cysteine protease with a specific requirement for asparagine at the P1 position of its substrates. researchgate.netnih.gov It is implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov Aza-peptide derivatives, specifically those with an aza-asparagine at the P1 position, have been developed as potent and selective inhibitors of legumain. For example, Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone is a highly potent inhibitor of legumain, while showing no significant inhibition of other cysteine proteases like papain and cathepsin B at similar concentrations. researchgate.net

SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The Mpro typically cleaves a polyprotein at sites with the recognition sequence Leu-Gln↓(Ser, Ala, Gly). nih.gov Various inhibitors have been developed, including α-ketoamides and aldehyde/bisulfite warheads that form covalent adducts with the catalytic Cys145 residue. nih.gov Dual inhibitors targeting both SARS-CoV-2 Mpro and human cathepsin L have also been designed. acs.org Natural polyphenolic compounds have also been identified as covalent inhibitors of SARS-CoV-2 Mpro. mdpi.com

The following table summarizes the inhibitory activity of selected compounds against different cysteine proteases.

| Compound/Inhibitor Class | Target Protease | Inhibition Data | Source |

| E-64c (epoxysuccinate) | Cysteine Proteases | Irreversible inhibitor | nih.gov |

| Z-Leu-Leu-Tyr-CH2N2 | Calpain 1, Cathepsin L, Cathepsin B | Potent inhibitor | nih.gov |

| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Legumain | k(obs)/I = 139,000 M-1 s-1 | researchgate.net |

| α-ketoamides | SARS-CoV-2 Mpro | Covalent inhibitors | nih.gov |

| Natural Polyphenols | SARS-CoV-2 Mpro | Covalent inhibitors | mdpi.com |

Specificity Against Serine and Threonine Proteases (e.g., Elastase, Proteasome)

The evaluation of this compound and its analogs extends to serine and threonine proteases, which are involved in a wide array of biological functions.

Elastase: Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory diseases. nih.gov Peptide aldehydes have been investigated as inhibitors of HNE. uq.edu.au Additionally, certain peptidyl α-ketoesters have been reported as inhibitors of porcine pancreatic elastase and human neutrophil elastase. google.com

Proteasome: The 20S proteasome is a multicatalytic protease complex with threonine protease activity, playing a central role in cellular protein degradation. mdpi.comescholarship.org Its inhibition is a validated strategy in cancer therapy. escholarship.org Peptide aldehydes, such as MG132 (Z-Leu-Leu-Leu-al), are well-known proteasome inhibitors. uni-regensburg.de Aza-peptide aldehydes and ketones with an aza-leucine residue have been specifically designed to target the chymotrypsin-like activity of the proteasome. tandfonline.com

The table below presents data on the inhibition of serine and threonine proteases by various compounds.

| Compound/Inhibitor Class | Target Protease | Inhibition Data | Source |

| Peptide Aldehydes | Human Neutrophil Elastase | Inhibitory activity observed | uq.edu.au |

| Peptidyl α-ketoesters | Porcine Pancreatic Elastase, Human Neutrophil Elastase | Inhibitory activity reported | google.com |

| MG132 (Z-Leu-Leu-Leu-al) | 20S Proteasome (Chymotrypsin-like) | Potent inhibitor | uni-regensburg.de |

| Aza-Leu derivatives | 20S Proteasome (Chymotrypsin-like) | Specific inhibitors | tandfonline.com |

Cellular Mechanistic Studies of Enzyme Inhibition

Understanding how these compounds function within a cellular context is crucial for their development as potential therapeutic agents.

Cellular Target Engagement Assays

Cellular target engagement assays are essential to confirm that a compound interacts with its intended target within a living cell. For cysteine protease inhibitors, these assays often involve demonstrating a reduction in the activity of the target enzyme in cell-based models. For example, light-activated ruthenium compounds have been used to deliver cathepsin inhibitors to cells, and confocal microscopy has shown a decrease in intracellular cathepsin activity upon light activation. nih.gov Similarly, the inhibition of mature IL-1β production in THP-1 cell lines and whole blood has been used to demonstrate the cellular activity of certain cysteine protease inhibitors. google.com

Modulation of Intracellular Biochemical Pathways

Inhibition of specific proteases can lead to downstream effects on various cellular pathways. For instance, proteasome inhibitors can induce the accumulation of undigested poly-ubiquitinated proteins, which can trigger apoptosis in cancer cells. scholaris.ca The inhibition of δ-secretase (legumain) has been shown to improve cognitive functions in mouse models of Alzheimer's disease by affecting the processing of amyloid precursor protein (APP) and tau. nih.gov Furthermore, the release of amino acids from skeletal muscle has been shown to be affected by proteasome inhibitors, indicating a direct impact on protein metabolism. cuni.cz

Biochemical Stability and Biotransformation Studies (non-human experimental models)

The stability and transformation of a compound within a biological system are critical parameters that influence its efficacy and duration of action.

Studies on the biochemical stability of protease inhibitors have revealed that their structure can significantly impact their half-life. For example, the stability of certain legumain inhibitors has been shown to be pH-dependent. uzh.ch The presence of an ester moiety in some inhibitor prodrugs allows for their hydrolysis by intracellular esterases, leading to the activation of the inhibitor. ulisboa.pt The metabolic stability of aza-peptides has been noted as an enhancement over their natural peptide counterparts. tandfonline.com The development of prodrugs, such as E-64d, was a strategy to overcome the poor absorption of the active compound E-64c. nih.gov

Enzyme Stability in Biological Matrices (e.g., mouse liver microsomes)

The metabolic stability of a potential drug candidate is a critical parameter evaluated during preclinical development. This assessment, often conducted using liver microsomes, provides insight into the compound's susceptibility to metabolism by hepatic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govbiorxiv.org A compound's stability in these in vitro systems helps to predict its in vivo pharmacokinetic profile, such as its half-life and clearance. While specific data on the enzymatic stability of this compound in mouse liver microsomes is not publicly available, the evaluation of analogous compounds provides valuable insights into the potential metabolic fate of such peptide hydroxamates.

Research Findings on Analogs:

The stability of peptide-based inhibitors and hydroxamic acid derivatives can vary significantly depending on their specific chemical structures. Research into analogs, such as other dipeptidyl peptidase (DPP-IV) inhibitors and peptide mimetics, offers a comparative framework.

For instance, one study investigated a potent and highly selective DPP-IV inhibitor, designated as compound 12 . To assess its susceptibility to phase I metabolism, it was incubated with liver microsomes from mice, rats, and humans. The results indicated that compound 12 exhibited modest stability in mouse and rat liver microsomes. After a 120-minute incubation period, 27.5% of the compound remained in mouse microsomes and 16.7% in rat microsomes. In contrast, the compound showed high stability in human liver microsomes, with 72.6% remaining after the same duration. acs.orgresearchgate.net This species-specific difference in metabolic stability is a common observation in drug development and underscores the importance of evaluating candidates across various species. nih.gov

In another example, a puromycin-sensitive aminopeptidase (B13392206) (PSA) inhibitor, compound 19 , was evaluated for its metabolic stability. Incubations with mouse and human liver microsomes revealed extensive phase I metabolism. biorxiv.org This highlights the metabolic vulnerability that can be associated with certain peptide-like structures.

Conversely, efforts to optimize the metabolic stability of drug candidates can lead to analogs with improved properties. In the development of somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists, an initial lead compound (compound 1 ) showed significant metabolic turnover in rhesus monkey liver microsomes, with only 28% of the parent compound remaining after a 30-minute incubation. nih.gov Through structural modifications, an optimized analog, compound 13 , was developed. This new analog demonstrated greater metabolic stability, which was a key factor in its improved in vivo pharmacokinetic profile. nih.gov

The following table summarizes the metabolic stability data for analog compounds in mouse liver microsomes, where available.

Interactive Data Table: Metabolic Stability of Analog Compounds in Liver Microsomes

| Compound/Analog | Type | Species | Matrix | Incubation Time (min) | % Compound Remaining | Half-Life (t½, min) | Intrinsic Clearance (CLint) |

| Compound 12 | DPP-IV Inhibitor | Mouse | Liver Microsomes | 120 | 27.5 | - | - |

| Compound 12 | DPP-IV Inhibitor | Rat | Liver Microsomes | 120 | 16.7 | - | - |

| Compound 12 | DPP-IV Inhibitor | Human | Liver Microsomes | 120 | 72.6 | - | - |

| Compound 1 | SSTR5 Antagonist | Rhesus Monkey | Liver Microsomes | 30 | 28 | - | - |

| Compound 19 | PSA Inhibitor | Mouse | Liver Microsomes | - | - | Reported as extensively metabolized | - |

| Compound 19 | PSA Inhibitor | Human | Liver Microsomes | - | - | Reported as extensively metabolized | - |

Advanced Research and Lead Optimization Strategies for Hydroxamate Peptidomimetics

Chemical Biology Applications and Development of Research Probes

Peptidomimetic hydroxamates can be adapted for use as chemical biology tools to study the function and activity of their target enzymes in complex biological systems. researchgate.net These research probes are often designed by attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) affinity tag, or a photoactivatable cross-linking group—to the inhibitor scaffold. nih.govacs.org

Such probes can be used for:

Activity-Based Protein Profiling (ABPP): Covalently-binding probes can label the active form of an enzyme, allowing for the visualization and quantification of enzyme activity in cell lysates or even in living organisms. researchgate.netfrontiersin.org

In Vivo Imaging: Radiolabeled MMP inhibitors have been developed for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov These probes can help visualize diseases where MMPs are dysregulated, such as cancer and atherosclerosis. nih.gov For example, fluorescently-labeled probes like MMPSense™ are used to detect MMP activity in preclinical models of cancer and inflammation. revvity.com

Target Identification and Validation: Photoaffinity probes, which form a covalent bond with their target upon UV irradiation, are valuable for confirming the direct molecular target of a compound in a complex proteome. researchgate.netacs.org

The development of such probes based on a scaffold like Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH would require synthetic modifications to incorporate the necessary reporter groups without disrupting the binding to the target MMP. acs.org

Integration with Multi-Targeting and Combination Therapeutic Strategies

The complex nature of diseases like cancer and inflammatory disorders often involves multiple biological pathways. This has led to the exploration of multi-target inhibitors and combination therapies.

Multi-Targeting: A single drug designed to inhibit multiple targets can offer enhanced efficacy. For instance, designing an inhibitor that targets multiple MMPs involved in a specific pathology, or one that simultaneously inhibits an MMP and another key enzyme in a disease pathway, is an emerging strategy.

Combination Therapy: Combining an MMP inhibitor with other therapeutic agents, such as conventional chemotherapy or immunotherapy, can lead to synergistic effects. nih.gov In oncology, MMP inhibitors can degrade the extracellular matrix, potentially increasing the access of cytotoxic drugs to the tumor. nih.gov In immunotherapy, MMPs can influence the tumor microenvironment; their inhibition might enhance the efficacy of immune checkpoint blockers by modulating immune cell access and function. Studies have shown that combining the broad-spectrum MMP inhibitor BB-94 (batimastat) with the chemotherapeutic agent gemcitabine (B846) improved survival in a pancreatic cancer model. nih.gov

The successful application of a compound like this compound in such strategies would depend on its selectivity profile and its specific effects within the complex disease environment.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH and Related Scaffolds

The academic understanding of the compound this compound is synthesized not from direct studies of this specific molecule, but from extensive research into its constituent parts and the broader class of peptidomimetic hydroxamates to which it belongs. This class of compounds is primarily investigated for its potential as enzyme inhibitors, particularly for metalloproteinases. acs.org The core concept is that the peptide-based backbone mimics the structure of natural substrates for these enzymes, while the hydroxamate moiety acts as a powerful chelating agent for the metal ion, most often zinc, located in the enzyme's active site. acs.org This chelation effectively blocks the enzyme's catalytic function. acs.orgunl.pt

The structure of this compound can be deconstructed to understand its putative role. The tripeptide sequence, Pro-Leu-Ala, forms the peptidomimetic backbone. In the context of matrix metalloproteinase (MMP) inhibitors, the amino acid sequence is crucial for recognition and binding within the enzyme's active site pockets. nih.gov For instance, collagenases, a subset of MMPs, have been shown to recognize sequences containing Proline (Pro) due to its similarity to the cleavage site in native collagen. nih.gov The Leucine (B10760876) (Leu) and Alanine (B10760859) (Ala) residues would interact with the enzyme's subsites (e.g., S1', S2'), and their specific nature significantly influences binding affinity and selectivity. jmb.or.kr The use of a racemic mixture of DL-amino acids for each position introduces conformational diversity, which could be a strategy in initial screening campaigns, although it complicates precise structure-activity relationship (SAR) analysis. acs.orgnih.gov

The N-terminal Carboxybenzyl (Cbz) group is a well-established protecting group in peptide synthesis, used to block the reactivity of the N-terminal amine during the formation of peptide bonds. mdpi.comspbu.ru In the final compound, it serves as a hydrophobic capping group. The C-terminal hydroxamic acid (-NHOH) is the critical functional group, or "warhead." As a potent zinc-binding group (ZBG), it is the most common moiety used in the design of MMP inhibitors, intended to anchor the inhibitor to the catalytic zinc(II) ion. researchgate.net The effectiveness of the hydroxamate group is well-documented in widely studied inhibitors like Batimastat and Marimastat. mdpi.com

Table 1: Functional Deconstruction of this compound This table summarizes the presumed function of each component within the compound based on established principles of peptidomimetic inhibitor design.

| Component | Name | Putative Function | Relevant Principles |

|---|---|---|---|

| Cbz- | Carboxybenzyl | N-terminal capping group; synthesis protecting group. | Provides hydrophobicity; prevents unwanted side reactions during synthesis. mdpi.comspbu.ru |

| -DL-Pro- | DL-Proline | Backbone scaffold component; mimics collagen cleavage sites. | The proline ring introduces conformational constraints. Its presence is recognized by collagenases. nih.gov |

| -DL-Leu- | DL-Leucine | Backbone scaffold component; side chain interaction. | The bulky, hydrophobic side chain interacts with enzyme subsites (e.g., S1' or S2' pockets), influencing affinity. jmb.or.kr |

| -DL-Ala- | DL-Alanine | Backbone scaffold component; side chain interaction. | The small side chain interacts with enzyme subsites, contributing to the overall binding profile. |

| -NHOH | Hydroxamic Acid | Zinc-Binding Group (ZBG). | Acts as a bidentate chelator for the catalytic zinc ion in the active site of metalloenzymes, leading to potent inhibition. acs.orgunl.pt |

Emerging Methodologies and Conceptual Advances in Peptidomimetic Hydroxamate Research

Research in peptidomimetic hydroxamates has evolved significantly from the initial discovery of their inhibitory properties. Early efforts focused on broad-spectrum inhibitors, but the field has since pivoted towards developing compounds with higher selectivity and improved pharmacological profiles to minimize off-target effects. mdpi.com

Methodologically, the synthesis of peptide hydroxamates has seen refinements. While solution-phase synthesis is common, solid-phase peptide synthesis (SPPS) offers a more streamlined approach for generating libraries of analogues for SAR studies. acs.org A persistent challenge is the introduction of the hydroxamate moiety. It is often added late in the synthetic sequence to a valuable peptide precursor; however, this step is problematic, as activation of the C-terminal carboxylate can lead to undesired side reactions, such as cyclization. acs.orgnih.gov To circumvent this, new synthetic strategies are being developed, including the creation of novel Fmoc-protected amino acid building blocks that already incorporate a protected hydroxamate group, allowing for direct integration during SPPS. acs.org

Conceptually, the design of inhibitors has become more rational and structure-guided. jmb.or.kr Advances in X-ray crystallography and NMR spectroscopy have provided high-resolution structures of various metalloenzymes complexed with inhibitors. researchgate.net This structural information allows for the exploitation of subtle differences between enzyme active sites, such as the size and hydrophobicity of the S1' pocket in different MMPs, to design highly selective inhibitors. jmb.or.kr Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are now integral to the design process, enabling the virtual screening of compound libraries and the prediction of binding affinities before undertaking complex syntheses. mdpi.comtandfonline.com

Furthermore, a major conceptual advance has been the exploration of alternative zinc-binding groups to address the limitations of hydroxamates, which can be metabolically labile and lack selectivity. researchgate.net Researchers are actively investigating non-hydroxamate inhibitors incorporating ZBGs such as thiols, carboxylates, and phosphinic acids, which may offer different binding kinetics and improved selectivity profiles. mdpi.com

Table 2: Evolution of Methodologies in Peptidomimetic Hydroxamate Research This table provides a comparative overview of traditional versus emerging approaches in the field.

| Aspect | Traditional Approaches | Emerging Methodologies |

|---|---|---|

| Inhibitor Design | Broad-spectrum inhibition; screening of peptide sequences. acs.org | Structure-based design for selectivity; targeting specific enzyme pockets (e.g., MMP S1' pocket). jmb.or.krresearchgate.net |

| Synthesis | Primarily solution-phase; late-stage hydroxamate formation with risk of side reactions. acs.orgnih.gov | Use of Solid-Phase Peptide Synthesis (SPPS); development of pre-functionalized amino acid building blocks. acs.org |

| Discovery Tools | Wet-lab screening and biological assays. | Integration of computational chemistry (molecular docking, QSAR) for virtual screening and rational design. mdpi.com |

| Core Chemistry | Heavy reliance on the hydroxamate group as the primary ZBG. | Exploration of alternative ZBGs (thiols, phosphinates, etc.) to improve selectivity and metabolic stability. researchgate.netmdpi.com |

Prospective Avenues for Scholarly Investigation and Inhibitor Design

The scaffold represented by this compound, while not studied itself, serves as a template for numerous prospective research avenues in the quest for more effective and specific enzyme inhibitors. Future investigations will likely proceed along several parallel tracks, focusing on systematic optimization, novel chemistries, and new biological targets.

A primary avenue for investigation is a thorough structure-activity relationship (SAR) study. This involves the systematic modification of each component of the lead scaffold. Key areas include:

Amino Acid Variation: Replacing Pro, Leu, and Ala with a diverse set of natural and unnatural amino acids to probe interactions with enzyme subsites and enhance selectivity for a specific metalloproteinase. acs.org

Stereochemical Control: Synthesizing and evaluating discrete stereoisomers (e.g., L-L-L, L-D-L) instead of racemic mixtures. The specific stereochemistry of the peptide backbone dramatically influences its conformation and, consequently, its binding affinity and biological activity. nih.gov

N-Terminal Capping: Replacing the Cbz group with various other moieties to modulate properties such as solubility, cell permeability, and metabolic stability.

Scaffold Hopping: Moving beyond the linear peptide backbone to more constrained cyclic peptides or non-peptidic scaffolds (peptidomimetics) that mimic a specific bioactive conformation, which can lead to improved oral bioavailability and in vivo stability. diva-portal.orgsigmaaldrich.com

Another critical research direction is the continued development of novel zinc-binding groups. While hydroxamates are potent, their potential for off-target binding and metabolic breakdown remains a concern. researchgate.netresearchgate.net The design and synthesis of new chemical entities that can coordinate the active site zinc ion with high affinity and greater selectivity is a major goal. This includes phosphoramidate-based scaffolds and other novel chemotypes that can probe both prime and non-prime side subsites of the enzyme's catalytic domain. tandfonline.comnih.gov

Finally, the application of these inhibitor designs could be expanded. While MMPs are a primary target, many other metalloenzymes are implicated in disease. The principles learned from MMP inhibitor design could be applied to develop inhibitors for other targets, such as ADAMs (A Disintegrin and Metalloproteinase) or aminopeptidases. researchgate.net The development of dual-inhibitors that can modulate two different targets simultaneously is also an emerging and promising therapeutic strategy. researchgate.net

Table 3: Prospective Research Directions for Peptidomimetic Inhibitors This table outlines potential future research areas based on the this compound scaffold.

| Research Avenue | Objective | Rationale |

|---|---|---|

| Systematic SAR Studies | Enhance potency and selectivity. | Determine the contribution of each amino acid residue and its stereochemistry to binding affinity for a specific enzyme target. acs.org |

| N-Cap and Backbone Modification | Improve drug-like properties. | Replace the Cbz-group and linear peptide backbone to increase solubility, cell permeability, and metabolic stability. diva-portal.orgsigmaaldrich.com |

| Alternative Zinc-Binding Groups | Overcome limitations of hydroxamates. | Develop novel ZBGs with better selectivity and in vivo stability profiles to reduce off-target effects. researchgate.netmdpi.com |

| Cyclic and Non-Peptidic Scaffolds | Increase conformational rigidity and bioavailability. | Constraining the molecular structure can lock it into a bioactive conformation, improving affinity and resistance to proteolysis. diva-portal.org |

| Exploration of New Targets | Broaden therapeutic applications. | Apply design principles to inhibit other families of metalloenzymes or create dual-target inhibitors for complex diseases. researchgate.netresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.